

Technical Guide: Methyl 4-Cbz-piperazine-2-carboxylate (CAS 129799-11-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Benzyl 3-methyl piperazine-1,3-dicarboxylate*

Cat. No.: *B144321*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-Cbz-piperazine-2-carboxylate, identified by CAS number 129799-11-7, is a piperazine derivative that serves as a valuable intermediate in organic synthesis. The piperazine ring is a prevalent structural motif in a wide array of biologically active compounds and approved drugs, highlighting the importance of its derivatives in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known properties of CAS 129799-11-7, its suppliers, and places it within the broader context of the synthesis and application of piperazine-containing molecules. While specific biological activity and detailed experimental protocols for this particular compound are not extensively documented in publicly available literature, this guide offers insights into its chemical characteristics and its potential utility as a building block for more complex pharmaceutical agents.

Chemical and Physical Properties

The fundamental properties of Methyl 4-Cbz-piperazine-2-carboxylate are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

Property	Value
CAS Number	129799-11-7
IUPAC Name	1-Benzyl 3-methyl piperazine-1,3-dicarboxylate
Synonyms	Methyl 4-(benzyloxycarbonyl)piperazine-2-carboxylate, 4-N-Cbz-Piperazine-2-carboxylic acid methyl ester
Molecular Formula	C ₁₄ H ₁₈ N ₂ O ₄ [1]
Molecular Weight	278.30 g/mol [1]
Boiling Point	406.5 ± 45.0 °C [2]
Density	1.212 ± 0.06 g/cm ³ [2]
Storage Conditions	2-8°C (protect from light) [2]

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of CAS 129799-11-7 are not readily available in peer-reviewed literature, a general methodology can be inferred from the synthesis of related piperazine derivatives. The following is a representative protocol for the N-acylation and esterification of a piperazine core, which is a common strategy for producing compounds of this class.

General Protocol for the Synthesis of N-Protected Piperazine Esters:

- N-Protection: To a solution of a suitable piperazine precursor in a polar aprotic solvent (e.g., dichloromethane, acetonitrile), add a base (e.g., triethylamine, diisopropylethylamine) to act as a proton scavenger.
- Slowly add the protecting group reagent (e.g., benzyl chloroformate for the Cbz group) at a controlled temperature, typically 0°C to room temperature.
- Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

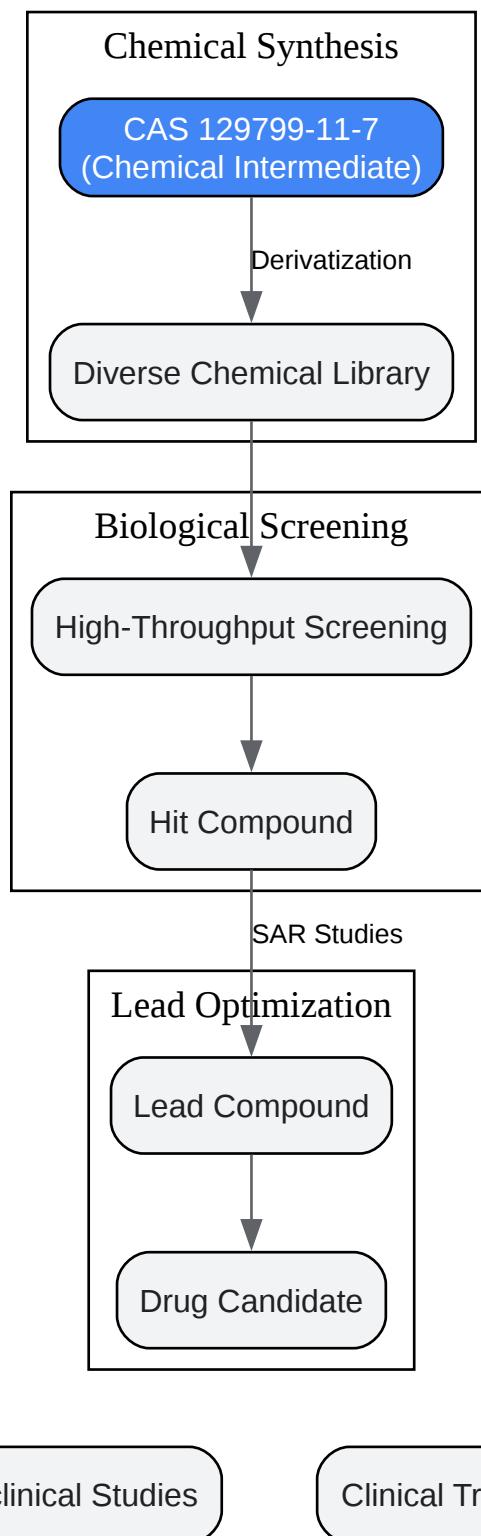
- Upon completion, quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate).
- Extract the product into an organic solvent, wash the organic layer with brine, and dry it over an anhydrous salt (e.g., sodium sulfate).
- Purify the N-protected intermediate by column chromatography on silica gel.
- Esterification: Dissolve the purified N-protected piperazine carboxylic acid in an alcohol (e.g., methanol for a methyl ester) and add a catalytic amount of acid (e.g., sulfuric acid) or a coupling agent (e.g., DCC/DMAP).
- Heat the reaction mixture to reflux and monitor for completion.
- After the reaction is complete, neutralize the mixture and extract the ester product.
- Purify the final product by column chromatography or recrystallization to yield the desired N-protected piperazine ester.

Synthesis Workflow for Piperazine Derivatives

[Click to download full resolution via product page](#)

A generalized synthetic workflow for producing N-protected piperazine esters like CAS 129799-11-7.

Biological Context and Potential Applications


The piperazine scaffold is a cornerstone in modern medicinal chemistry, appearing in drugs with a wide range of therapeutic applications, including antipsychotics, antidepressants, and anthelmintics. The nitrogen atoms of the piperazine ring are readily functionalized, allowing for the synthesis of large and diverse chemical libraries for drug screening.

While there is no specific biological data available for Methyl 4-Cbz-piperazine-2-carboxylate (CAS 129799-11-7) itself, its structural components suggest its utility as a building block in the synthesis of more complex molecules with potential biological activity. The carboxybenzyl (Cbz) protecting group is commonly used in peptide synthesis and other areas of organic chemistry to mask the reactivity of an amine, which can be selectively removed under specific conditions. The methyl ester provides a handle for further chemical transformations, such as amide bond formation.

Therefore, it is highly probable that this compound is utilized in the following research and development areas:

- **Scaffold for Library Synthesis:** As a bifunctional molecule, it can be used to generate a variety of derivatives for high-throughput screening in drug discovery programs.
- **Intermediate for Target-Specific Molecules:** It can serve as a key intermediate in the multi-step synthesis of complex molecules designed to interact with specific biological targets.
- **Peptidomimetics:** The piperazine core can be incorporated into peptidomimetic structures to improve their pharmacokinetic properties.

Logical Relationship in Drug Discovery

[Click to download full resolution via product page](#)

The role of a chemical intermediate like CAS 129799-11-7 in the early stages of a typical drug discovery pipeline.

Suppliers

Methyl 4-Cbz-piperazine-2-carboxylate (CAS 129799-11-7) is available from a number of chemical suppliers who specialize in providing intermediates for research and development. A partial list of suppliers includes:

- BIOSYNCE[2]
- BOC Sciences
- Acmec Biochemical
- Sichuan Biosynce Pharmatech Co., Ltd.[3]
- Biosynce[4][5]

It is recommended to contact these suppliers directly for information on purity, availability, and pricing.

Conclusion

Methyl 4-Cbz-piperazine-2-carboxylate (CAS 129799-11-7) is a chemical intermediate with significant potential in the field of organic synthesis, particularly for the development of new pharmaceutical agents. While its own biological profile is not well-characterized in the public domain, its structural features make it a valuable building block for creating diverse libraries of piperazine-containing compounds. Researchers and drug development professionals can leverage this compound as a starting material for the synthesis of novel molecules with a wide range of potential therapeutic applications. Further research into the derivatization of this and similar piperazine intermediates will likely continue to fuel the discovery of new and improved medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biosynce.com [biosynce.com]
- 2. biosynce.com [biosynce.com]
- 3. biosynce.com [biosynce.com]
- 4. biosynce.com [biosynce.com]
- 5. biosynce.com [biosynce.com]
- To cite this document: BenchChem. [Technical Guide: Methyl 4-Cbz-piperazine-2-carboxylate (CAS 129799-11-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b144321#cas-number-129799-11-7-properties-and-suppliers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com